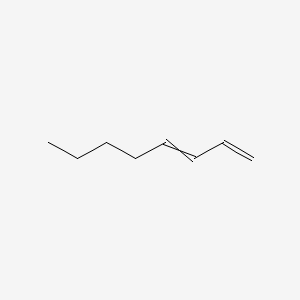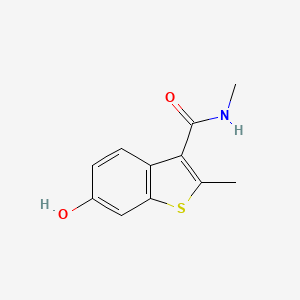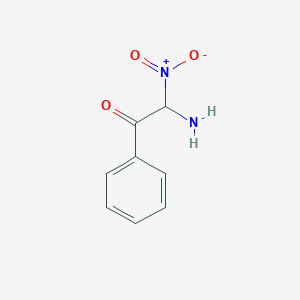
Acetophenone, 2-aminonitro-
Vue d'ensemble
Description
Acetophenone, 2-aminonitro- is an organic compound with the molecular formula C8H8N2O3 It is a nitro-substituted ketone that features both an amino group and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetophenone, 2-aminonitro- typically involves the nitration of 2-aminoacetophenone. One common method includes the reaction of 2-aminoacetophenone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods: Industrial production of Acetophenone, 2-aminonitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The nitration process is carefully monitored to prevent over-nitration and to ensure the safety of the operation.
Analyse Des Réactions Chimiques
Types of Reactions: Acetophenone, 2-aminonitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed:
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Substituted phenylethanones.
Applications De Recherche Scientifique
Acetophenone, 2-aminonitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetophenone, 2-aminonitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
2-Aminoacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroacetophenone: Lacks the amino group, affecting its biological activity.
2-Amino-1-phenylethanone: Lacks the nitro group, altering its chemical properties.
Uniqueness: Acetophenone, 2-aminonitro- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
2-amino-2-nitro-1-phenylethanone |
InChI |
InChI=1S/C8H8N2O3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H,9H2 |
Clé InChI |
ZFOFCSUJANQIFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
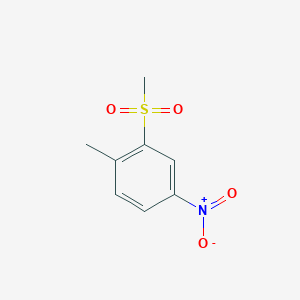
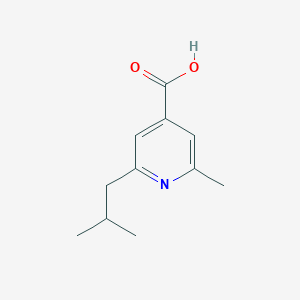
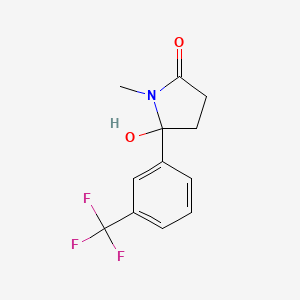
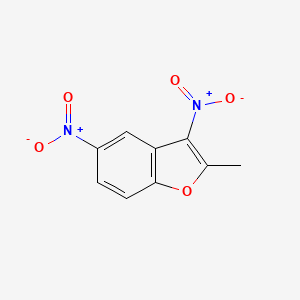
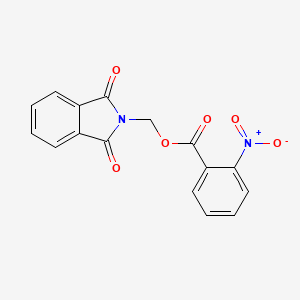
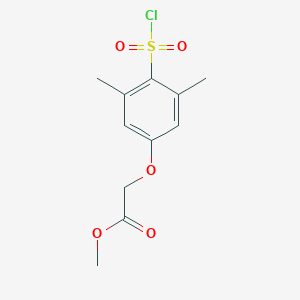
![8-Bromo-6-chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B8720893.png)
![6-Ethyl-2-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B8720905.png)
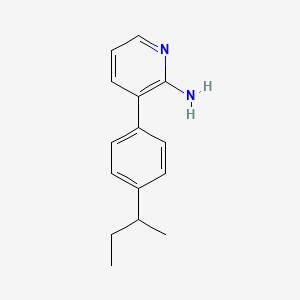
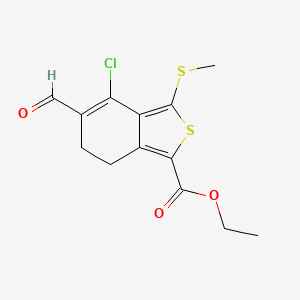
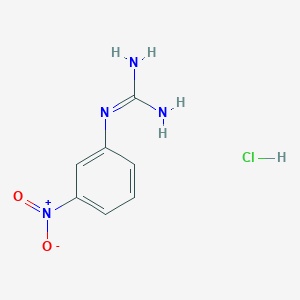
![8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE](/img/structure/B8720936.png)
